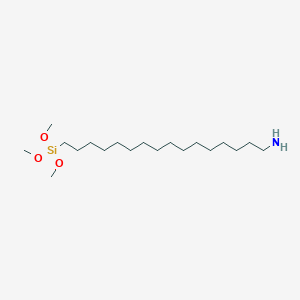
16-(Trimethoxysilyl)hexadecan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
16-(Trimethoxysilyl)hexadecan-1-amine is a silane coupling agent with the molecular formula C19H43NO3Si. This compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 16-(Trimethoxysilyl)hexadecan-1-amine typically involves the reaction of hexadecylamine with trimethoxysilane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process generally involves the following steps:
Reaction Setup: A round-bottom flask is equipped with a stirrer and a condenser.
Reactant Addition: Hexadecylamine and trimethoxysilane are added to the flask.
Reaction Conditions: The mixture is heated to a specific temperature (usually around 50°C) and stirred for several hours.
Product Isolation: The reaction mixture is cooled, and the product is isolated through filtration or distillation.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
16-(Trimethoxysilyl)hexadecan-1-amine undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanol groups.
Condensation: Silanol groups can further react to form siloxane bonds.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote siloxane bond formation.
Substitution: Various electrophiles can be used to react with the amine group.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds, leading to polymeric structures.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
16-(Trimethoxysilyl)hexadecan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to enhance the adhesion between organic and inorganic materials.
Biology: Utilized in the modification of surfaces for biomolecule immobilization.
Medicine: Employed in drug delivery systems to improve the stability and bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to improve their mechanical properties and durability.
Mechanism of Action
The primary mechanism of action of 16-(Trimethoxysilyl)hexadecan-1-amine involves the formation of strong covalent bonds with both organic and inorganic substrates. The trimethoxysilyl groups undergo hydrolysis to form silanol groups, which can then condense to form siloxane bonds. The amine group can interact with various functional groups, enhancing the compound’s versatility in different applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trimethoxysilyl)propylamine
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- (3-Aminopropyl)triethoxysilane
Uniqueness
Compared to similar compounds, 16-(Trimethoxysilyl)hexadecan-1-amine has a longer alkyl chain, which can provide enhanced hydrophobicity and flexibility in certain applications. This unique structure allows it to form more stable and durable bonds, making it particularly useful in demanding industrial and scientific environments.
Properties
CAS No. |
193157-95-8 |
|---|---|
Molecular Formula |
C19H43NO3Si |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
16-trimethoxysilylhexadecan-1-amine |
InChI |
InChI=1S/C19H43NO3Si/c1-21-24(22-2,23-3)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20/h4-20H2,1-3H3 |
InChI Key |
ZAHRDLFBMPVJPG-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCCCCCCCCCCCCCCN)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















